molecular formula C20H19N5O3 B12169167 methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12169167
M. Wt: 377.4 g/mol
InChI Key: ZHDZNVSTKXZYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with a pyridine and imidazo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine under acidic conditions.

    Attachment of the benzoate group: This step involves the esterification of the imidazo[4,5-c]pyridine core with methyl benzoate in the presence of a catalyst such as sulfuric acid.

    Final coupling reaction: The final product is obtained by coupling the intermediate with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Biological Activity

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (CAS No. 1040709-31-6) is a complex organic compound with potential therapeutic applications. It features a unique structure that combines a benzoate moiety with a pyridine and imidazopyridine framework. This article reviews its biological activities, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O3C_{20}H_{19}N_{5}O_{3}, with a molecular weight of 377.4 g/mol. The compound's structure is characterized by multiple heterocycles which are known to influence biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Anticancer Activity

Studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15
Methyl 2...HT29 (Colon)12

2. Anti-inflammatory Properties

The compound's structural analogs have been evaluated for their anti-inflammatory effects, particularly in models of induced inflammation. In vitro assays demonstrated that certain derivatives can inhibit COX-2 activity effectively.

CompoundAssay TypeIC50 (µM)Reference
Compound CCOX-2 Inhibition0.04 ± 0.09
Methyl 2...Carrageenan-induced edemaSignificant reduction

3. Antimicrobial Activity

Preliminary studies suggest that methyl 2... may possess antimicrobial properties against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.

Case Studies

Several case studies have explored the pharmacodynamics and pharmacokinetics of methyl 2... and its derivatives:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a similar imidazo[4,5-c]pyridine derivative exhibited potent activity against cancer cell lines via apoptosis induction mechanisms.
  • Inflammation Model : In a rat model of inflammation, derivatives showed significant reductions in paw edema compared to controls, indicating potential for therapeutic use in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and imidazopyridine rings significantly affect the biological activity of the compounds:

  • Substituents on the Pyridine Ring : Variations in substituents lead to changes in potency against cancer cells.
  • Imidazopyridine Modifications : Structural alterations can enhance selectivity for specific biological targets.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N5O3/c1-28-19(26)13-6-2-3-7-14(13)24-20(27)25-11-9-15-17(23-12-22-15)18(25)16-8-4-5-10-21-16/h2-8,10,12,18H,9,11H2,1H3,(H,22,23)(H,24,27)

InChI Key

ZHDZNVSTKXZYNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.